molecular formula C23H17Br4F6N3O3S B14810113 2-[[[(1R,2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]cyclohexyl]amino]carbonyl]-3,4,5,6-tetrabromobenzoic acid

2-[[[(1R,2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]cyclohexyl]amino]carbonyl]-3,4,5,6-tetrabromobenzoic acid

Cat. No.: B14810113
M. Wt: 849.1 g/mol
InChI Key: SDFMEVFOGNEURX-VXGBXAGGSA-N
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Description

2-[[[(1R,2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]cyclohexyl]amino]carbonyl]-3,4,5,6-tetrabromobenzoic acid is a complex organic compound characterized by its multiple functional groups, including amines, carbonyls, and brominated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[(1R,2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]cyclohexyl]amino]carbonyl]-3,4,5,6-tetrabromobenzoic acid typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexylamine derivative, followed by the introduction of the thioxomethyl and trifluoromethyl groups. The final steps involve the bromination of the benzoic acid ring and the coupling of the various intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-pressure reactors, and automated synthesis platforms. The choice of solvents, catalysts, and reaction conditions would be critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[[[(1R,2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]cyclohexyl]amino]carbonyl]-3,4,5,6-tetrabromobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl or brominated groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or amine groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its brominated aromatic rings could be of interest in the design of bioactive molecules.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[[[(1R,2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]cyclohexyl]amino]carbonyl]-3,4,5,6-tetrabromobenzoic acid exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[[[(1R,2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]cyclohexyl]amino]carbonyl]-3,4,5,6-tetrabromobenzoic acid include other brominated aromatic compounds, trifluoromethylated amines, and thioxomethyl derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of multiple bromine atoms, trifluoromethyl groups, and a thioxomethyl moiety makes it a versatile molecule for various scientific and industrial purposes.

Properties

Molecular Formula

C23H17Br4F6N3O3S

Molecular Weight

849.1 g/mol

IUPAC Name

2-[[(1R,2R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]cyclohexyl]carbamoyl]-3,4,5,6-tetrabromobenzoic acid

InChI

InChI=1S/C23H17Br4F6N3O3S/c24-15-13(14(20(38)39)16(25)18(27)17(15)26)19(37)35-11-3-1-2-4-12(11)36-21(40)34-10-6-8(22(28,29)30)5-9(7-10)23(31,32)33/h5-7,11-12H,1-4H2,(H,35,37)(H,38,39)(H2,34,36,40)/t11-,12-/m1/s1

InChI Key

SDFMEVFOGNEURX-VXGBXAGGSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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